3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride
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Overview
Description
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of 3-amino-N-cyclopropyl-N-methylpropanamide, which is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-N-cyclopropyl-N-methylpropanamide, such as oxides, amines, and substituted compounds .
Scientific Research Applications
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide
- 3-amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide
- 3-amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide
Uniqueness
3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride is unique due to its specific structural features and reactivity. Its cyclopropyl and methyl groups confer distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique binding affinities and reactivity profiles, which can be advantageous in specific contexts .
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(6-2-3-6)7(10)4-5-8;/h6H,2-5,8H2,1H3;1H |
InChI Key |
AZXOYHFLRSLDFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)CCN.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.